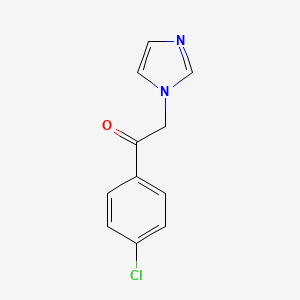

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Description

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction analysis represents the gold standard for determining the precise three-dimensional molecular structure of organic compounds. X-ray crystallography utilizes the interaction between X-ray radiation and the electron density within crystalline materials to generate diffraction patterns that reveal atomic positions and molecular geometry. This technique has been fundamental in the development of many scientific fields, determining the size of atoms, the lengths and types of chemical bonds, and the atomic-scale differences between various materials. The crystallographic study of this compound requires high-quality crystals with dimensions typically larger than 0.1 millimeters in all directions, pure in composition and regular in structure, with no significant internal imperfections such as cracks or twinning.

The molecular geometry of this compound can be understood through comparison with structurally related compounds that have been successfully characterized by X-ray crystallography. Studies of similar imidazole-containing ketones have revealed important geometric parameters that likely apply to this compound. Research on 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone, a closely related analog, demonstrated that the dihedral angle between the aromatic rings is 87.50 degrees, indicating that the phenyl and imidazole rings are nearly perpendicular to each other. This nearly orthogonal arrangement is attributed to steric considerations and the optimal positioning of the electron-withdrawing halogen substituent on the phenyl ring. The bond lengths and angles in such compounds fall within normal ranges, with the phenyl and imidazole rings maintaining planarity with root mean square deviations of approximately 0.0038 and 0.0036, respectively.

The crystal packing arrangement of this compound is expected to be stabilized by intermolecular hydrogen bonding interactions. Crystallographic studies of related compounds have shown that intermolecular carbon-hydrogen to nitrogen hydrogen bonds link molecules in stacked arrangements, contributing to the overall crystal stability. The presence of the chlorine substituent on the phenyl ring introduces additional dipole-dipole interactions that influence the crystal packing efficiency. Furthermore, research has demonstrated that recrystallization from appropriate solvent systems, such as chloroform-methanol mixtures, can afford crystals of suitable size and quality for single-crystal X-ray diffraction analysis. The crystallographic data typically includes unit cell parameters, space group determination, and refinement statistics that provide a complete description of the solid-state structure.

Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared spectroscopy serves as a powerful tool for the structural identification of this compound through the detection of characteristic vibrational modes. The infrared spectrum of this compound exhibits diagnostic absorption bands that correspond to specific functional groups within the molecule. The carbonyl group present in the ketone functionality displays a strong absorption in the range of 1680 to 1750 reciprocal centimeters, which is characteristic of ketone carbonyl stretching vibrations. The aromatic carbon-hydrogen stretching modes appear around 3030 reciprocal centimeters as weak absorptions, while the aromatic ring vibrations manifest as medium-intensity bands in the 1450 to 1600 reciprocal centimeters region. The imidazole ring contributes nitrogen-hydrogen stretching vibrations in the 3300 to 3500 reciprocal centimeters range, appearing as medium-intensity absorptions. The carbon-chlorine bond in the para-substituted phenyl ring produces a strong absorption in the 600 to 800 reciprocal centimeters region, providing definitive evidence for the presence of the halogen substituent.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure through the analysis of proton and carbon-13 environments within this compound. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic patterns that allow for the assignment of individual hydrogen atoms within the molecule. The aromatic protons on the chlorinated phenyl ring appear as a distinct pattern, typically showing two sets of doublets due to the para-disubstitution pattern. The imidazole ring protons display characteristic chemical shifts, with the hydrogen atoms on the carbon-2 and carbon-4/5 positions appearing at different chemical shift values due to the electronic environment of the heterocycle. The methylene bridge connecting the imidazole ring to the carbonyl group produces a singlet integration for two protons at a chemical shift value characteristic of an alpha-carbonyl methylene group. Carbon-13 Nuclear Magnetic Resonance spectroscopy further confirms the structural assignment by revealing the carbon framework of the molecule, with the carbonyl carbon appearing at approximately 190-200 parts per million, the aromatic carbons showing multiple signals in the 120-140 parts per million region, and the methylene carbon appearing at a characteristic chemical shift for an alpha-carbonyl carbon atom.

Mass spectrometry analysis of this compound provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 220, corresponding to the molecular weight of 220.65 atomic mass units. The isotope pattern observed in the mass spectrum reflects the presence of the chlorine atom, which exists as two stable isotopes (chlorine-35 and chlorine-37) with a characteristic 3:1 ratio. High-resolution mass spectrometry data reveals an exact mass of 220.04000 atomic mass units, confirming the molecular formula assignment. The fragmentation pattern typically shows loss of the imidazole moiety, resulting in the formation of the 4-chlorobenzoyl cation, as well as other characteristic fragment ions that provide structural confirmation. These spectroscopic techniques, when used in combination, provide unambiguous identification and structural confirmation of this compound.

| Spectroscopic Technique | Key Diagnostic Features | Characteristic Values |

|---|---|---|

| Fourier Transform Infrared | Carbonyl stretching | 1680-1750 cm⁻¹ |

| Fourier Transform Infrared | Aromatic carbon-hydrogen stretching | ~3030 cm⁻¹ |

| Fourier Transform Infrared | Carbon-chlorine stretching | 600-800 cm⁻¹ |

| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 ppm |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 190-200 ppm |

| Mass Spectrometry | Molecular ion | m/z 220 |

Computational Modeling of Electronic Structure

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. Computational studies employing the B3LYP functional with 6-31G(d,p) basis set have been successfully applied to related imidazole derivatives, revealing important electronic characteristics. The frontier molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, provides valuable information about the chemical reactivity and kinetic stability of the molecule. The energy gap between these frontier orbitals serves as an indicator of molecular chemical stability, with larger energy gaps corresponding to greater kinetic stability. Computational studies of structurally similar compounds have shown Highest Occupied Molecular Orbital energies around -5.28 electron volts and Lowest Unoccupied Molecular Orbital energies around -1.27 electron volts, resulting in energy gaps that characterize the electronic properties of the compound.

The molecular electrostatic potential surface provides crucial information about the reactive sites within this compound. This computational analysis maps the electrostatic potential over the molecular surface, identifying regions of high and low electron density that correspond to nucleophilic and electrophilic reaction sites, respectively. The Highest Occupied Molecular Orbital typically shows charge density localized over the imidazole ring and the phenyl ring system, excluding hydrogen atoms, while the Lowest Unoccupied Molecular Orbital is generally present on the imidazole and chloro-substituted phenyl ring portions of the molecule. These orbital distributions provide insights into the electron-donating and electron-accepting capabilities of different molecular regions, which are fundamental to understanding chemical reactivity patterns.

Computational modeling also reveals important geometric parameters that complement experimental crystallographic data. The calculated bond lengths, bond angles, and dihedral angles provide theoretical validation of experimentally determined structural parameters. The optimization of molecular geometry through Density Functional Theory calculations yields equilibrium structures that correspond closely to experimental X-ray crystallographic data. Additionally, vibrational frequency calculations provide theoretical infrared spectral predictions that can be compared with experimental Fourier Transform Infrared data for validation purposes. The computational approach also allows for the calculation of thermodynamic properties, including heat of formation, entropy, and heat capacity, which are valuable for understanding the energetics of chemical processes involving this compound. These theoretical studies contribute significantly to the comprehensive characterization of this compound and provide a foundation for predicting its chemical behavior in various environments.

| Computational Parameter | Typical Values for Related Compounds | Physical Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -5.28 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | -1.27 eV | Electron-accepting ability |

| Energy Gap | ~4.0 eV | Kinetic stability |

| Molecular Electrostatic Potential Range | Variable | Reactive site identification |

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-imidazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFVNVYRKXDPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178855 | |

| Record name | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666768 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

24155-32-6 | |

| Record name | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24155-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, also known as CB0783750 , is a compound with significant biological activity, particularly in pharmacological contexts. Its molecular formula is , and it has a molecular weight of 220.65 g/mol. This compound has garnered attention for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula :

- Molecular Weight : 220.65 g/mol

- CAS Number : 24155-32-6

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different strains indicate significant antibacterial activity.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It acts by inhibiting specific inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation. For example, studies have indicated that it may inhibit the activity of pro-inflammatory cytokines .

Anticancer Properties

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The results indicate that the compound can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cellular signaling pathways.

| Cancer Cell Line | GI50 (µM) |

|---|---|

| A549 (Lung) | 2.4 |

| HepG2 (Liver) | 3.8 |

| MCF-7 (Breast) | 5.1 |

These findings highlight its potential as an anticancer agent .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific cellular targets involved in inflammatory and apoptotic signaling pathways. For instance, docking studies have suggested that the compound may bind to key proteins involved in these processes, thereby influencing their activity .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in various biological contexts:

- Antibacterial Efficacy : A study assessing the antibacterial activity of multiple imidazole derivatives found that this compound displayed superior activity against resistant strains of bacteria compared to standard antibiotics.

- Anti-inflammatory Effects : Another research project focused on the anti-inflammatory properties demonstrated that treatment with this compound significantly reduced markers of inflammation in animal models of arthritis.

- Cancer Cell Line Studies : In a comparative study on various imidazole derivatives, this compound was shown to have a higher potency in inhibiting the proliferation of cancer cells than many other tested compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities between 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one and related compounds are critical for understanding structure-activity relationships (SAR). Below is a detailed comparison:

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Pharmacological Activity Comparison

Table 2: Pharmacological Data of Selected Analogues

Structural and Functional Insights

- Chlorophenyl vs. Dichlorophenyl : The 2,4-dichlorophenyl analogue (e.g., Sertaconazole) shows 10-fold higher antifungal activity due to increased lipophilicity and membrane penetration .

- Ketone vs. Alcohol: The ethanol derivative (1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol) exhibits superior antifungal potency compared to the ketone, attributed to hydrogen-bonding interactions with fungal enzymes .

- Oxime vs. Thiosemicarbazone : Thiosemicarbazone derivatives demonstrate dual anticancer and antifungal mechanisms via metal chelation .

Q & A

Basic Research Question

- NMR Spectroscopy : - and -NMR confirm structural integrity. For example, the imidazole protons resonate at δ 7.1–7.6 ppm, while the ketone carbonyl appears at ~190 ppm in -NMR .

- IR Spectroscopy : The carbonyl stretch (C=O) is observed at ~1675 cm, and N-H stretches (imidazole) at ~3126 cm .

- X-ray Crystallography : Resolves stereochemistry and packing interactions, critical for polymorph studies .

How does this compound perform against drug-resistant Candida spp., and what experimental models validate its efficacy?

Advanced Research Question

In vitro assays demonstrate potent activity against fluconazole-resistant C. albicans (MIC: 0.125 μg/mL). Key methodologies:

Broth Microdilution : Test serial dilutions in RPMI-1640 medium per CLSI guidelines (M27-A3).

Biofilm Assays : Use XTT reduction to quantify metabolic activity of biofilms grown on silicone substrates.

Resistance Profiling : Compare gene expression (e.g., ERG11 mutations) via RT-qPCR in susceptible vs. resistant strains .

Contradictions in efficacy data may arise from strain-specific efflux pump activity or biofilm matrix composition .

What strategies optimize the synthesis of derivatives like 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol?

Advanced Research Question

Reduction of the ketone to the alcohol derivative (e.g., using NaBH) improves solubility and bioavailability. Optimization steps:

- Catalyst Screening : RuCl(p-cymene) catalysts enable asymmetric transfer hydrogenation for enantioselective synthesis (e.g., (S)-isomer) .

- Solvent Selection : Ethanol or THF enhances reduction efficiency compared to DCM.

- Purification Challenges : Hydrophilic derivatives may require reverse-phase HPLC .

How do structural modifications impact the compound’s antifungal activity and toxicity profile?

Advanced Research Question

- Tail Group Substitution : Esterification with indole-2-carboxylate (as in 4a/4b derivatives) enhances biofilm penetration but may increase cytotoxicity .

- Halogenation : The 4-chloro group is critical for CYP51 binding; replacing it with methoxy reduces potency by 8-fold .

- Imidazole Replacement : Triazole derivatives improve pharmacokinetics but require adjusted dosing regimens due to altered metabolism .

What experimental approaches resolve contradictions in reported biological activity data?

Advanced Research Question

Discrepancies often stem from:

Assay Variability : Standardize inoculum size (e.g., 0.5 McFarland) and incubation time (24–48 h).

Biofilm vs. Planktonic Models : Biofilms show 10–100x higher MICs due to matrix barriers .

Resistance Mechanisms : Profile ATP-binding cassette (ABC) transporter expression via RNA-seq to identify efflux-mediated resistance .

How is the environmental persistence of this compound assessed, and what degradation pathways are relevant?

Basic Research Question

While direct data are limited for this compound, analogous imidazoles are evaluated via:

- Photodegradation : Expose to UV light (254 nm) and monitor by LC-MS for hydroxylated byproducts.

- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. to quantify half-life under aerobic conditions.

- Hydrolysis Studies : Test stability at varying pH (2–12) to identify labile bonds (e.g., ester groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.